molecular formula C7H12OSSi B13441457 Methoxy(dimethyl)(thiophen-2-yl)silane CAS No. 124733-25-1

Methoxy(dimethyl)(thiophen-2-yl)silane

Cat. No.: B13441457
CAS No.: 124733-25-1
M. Wt: 172.32 g/mol
InChI Key: GIHPJSCKVRNXNV-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)(thiophen-2-yl)silane is an organosilicon compound featuring a silicon atom bonded to a methoxy group, two methyl groups, and a thiophen-2-yl moiety. Its structure combines the electron-rich thiophene ring with hydrolytically stable silicon-based substituents, making it valuable in organic synthesis, materials science, and catalysis.

Properties

CAS No.

124733-25-1

Molecular Formula

C7H12OSSi

Molecular Weight

172.32 g/mol

IUPAC Name

methoxy-dimethyl-thiophen-2-ylsilane

InChI

InChI=1S/C7H12OSSi/c1-8-10(2,3)7-5-4-6-9-7/h4-6H,1-3H3

InChI Key

GIHPJSCKVRNXNV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including Thiophene, 2-(methoxydimethylsilyl)-, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Thiophene, 2-(methoxydimethylsilyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Analysis of Key Parameters

Parameter This compound Triethoxy-2-thienylsilane TBS-Protected Thiophene
Hydrolysis Rate Moderate Slow Negligible
Thermal Stability (°C) ~150–200* ~200–250 >250
Electron Mobility (cm²/Vs) N/A N/A 0.01–0.1 (in OLEDs)
Synthetic Flexibility High (methoxy group reactive) Moderate High (TBS deprotection)

*Estimated based on analogous compounds.

Biological Activity

Methoxy(dimethyl)(thiophen-2-yl)silane is an organosilicon compound characterized by its unique structural features, including a methoxy group, two dimethyl groups, and a thiophen-2-yl moiety. This combination imparts distinctive electronic properties and reactivity, making it a subject of interest in various fields, including organic synthesis and materials science. Understanding its biological activity is crucial for exploring potential therapeutic applications.

The molecular formula of this compound is C7H10OSiC_7H_{10}OSi with a molecular weight of approximately 172.32 g/mol. The presence of the thiophene ring enhances its electronic characteristics, which can influence its biological interactions.

PropertyValue
Molecular FormulaC₇H₁₀OSi
Molecular Weight172.32 g/mol
Functional GroupsMethoxy, Dimethyl, Thiophene
ApplicationsOrganic synthesis, Materials science

Biological Activity Overview

Research on the biological activity of this compound is limited but highlights its potential as an inhibitor in various biochemical pathways. The compound's structure suggests possible interactions with key biological targets.

The compound may exhibit inhibitory effects on specific kinases, similar to other thiophene derivatives. For instance, studies on related compounds indicate that substitutions on the thiophene ring can significantly affect kinase inhibition profiles and cellular responses .

Inhibition Studies

Recent studies have explored the structure-activity relationship (SAR) of thiophene-based compounds. For example, compounds with methoxy substitutions have shown varying degrees of inhibition against DYRK1A and CLK kinases:

CompoundKinase Target% Inhibition (IC₅₀)
4eDYRK1A91% (52 nM)
4kCLK495% (14 nM)
4kCLK193% (20 nM)

These findings suggest that methoxy groups can enhance inhibitory activity, potentially applicable to this compound .

Antiproliferative Activity

The antiproliferative effects of related compounds on glioblastoma cell lines have been documented. For instance, one study reported moderate effects with IC₅₀ values ranging from 33 to 46 μM for potent compounds . While specific data for this compound is not yet available, its structural similarities suggest potential efficacy in similar assays.

Future Directions

Further research is necessary to elucidate the full biological profile of this compound. Investigating its interactions with various biological targets could reveal therapeutic potentials in oncology or neuropharmacology.

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